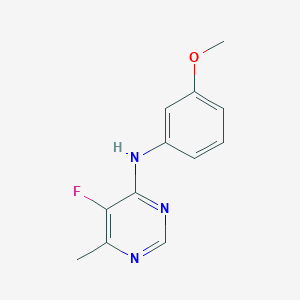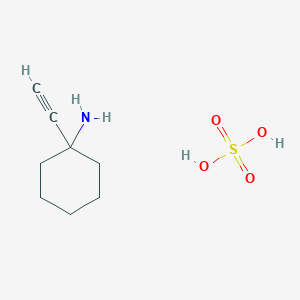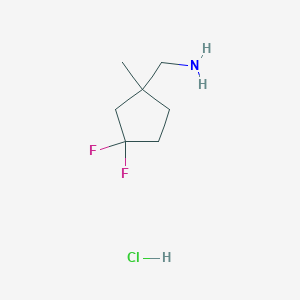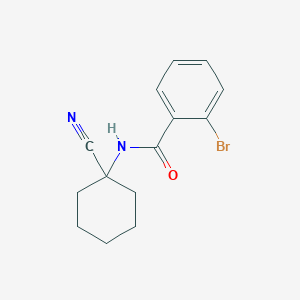
1-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)urea, also known as Diuron, is a herbicide that is widely used in agriculture to control weeds. It belongs to the family of urea herbicides and is known for its effectiveness in controlling a wide range of weeds. The chemical structure of Diuron is characterized by the presence of two chlorophenyl groups and a nitrophenyl group attached to a urea molecule.
Applications De Recherche Scientifique
Interaction with Various Anions
1-(4-Chloro-3-nitrophenyl)-3-(3-chlorophenyl)urea exhibits interactions through hydrogen bonding with various anions, leading to complex formation. This interaction is significant in understanding molecular interactions and stability in chemical reactions. For instance, 1,3-bis(4-nitrophenyl)urea interacts with a range of oxoanions in a solution, forming stable complexes whose stability depends on the anion's basicity (Boiocchi et al., 2004).
Hydrogel Formation
This compound demonstrates the ability to form hydrogels in specific conditions. The formation of hydrogels and their physical properties like morphology and rheology can be tuned by the identity of the anion. This is a critical aspect in the development of materials with specific physical properties for various applications (Lloyd & Steed, 2011).
Polymerization Initiator
It also serves as an initiator in the ring-opening polymerization of epoxide. Substituents on the urea molecule influence the polymerization process, making it a valuable component in creating polymers with specific characteristics (Makiuchi et al., 2015).
Optical Sensing
Urea-based polyacetylenes, including derivatives of this compound, have been developed as optical sensors for fluoride ions. Their colorimetric response triggered by urea/fluoride ion interaction is useful in sensing applications (Su et al., 2013).
Nonlinear Optical Material
In the field of optics, this compound has been used in the synthesis of nonlinear optical materials. It shows promising properties like high optical transparency and significant second-harmonic generation efficiency, making it a potential candidate for optical applications (Sathishkumar et al., 2020).
Crystal Structure Analysis
The crystal structure analysis of this compound and related derivatives is crucial in understanding their molecular arrangement and potential applications in material science. Detailed analysis helps in determining the physical properties and potential applications of these compounds in various fields (Crasta et al., 2005).
Antimicrobial Properties
Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These studies are pivotal in the development of new pharmaceutical compounds with potential applications in combating microbial infections (Rani et al., 2014).
Synthesis and Application in Further Research
The synthesis of this compound and its derivatives is significant in organic chemistry, providing a basis for further research and development in various fields, including pharmaceuticals and materials science (Gondela & Walczak, 2006).
Propriétés
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O3/c14-8-2-1-3-9(6-8)16-13(19)17-10-4-5-11(15)12(7-10)18(20)21/h1-7H,(H2,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQYCOQTHNMVJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




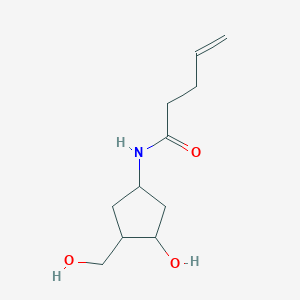
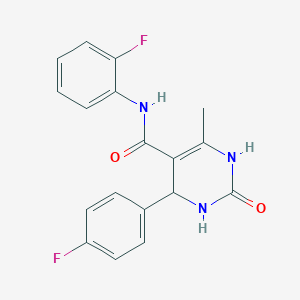

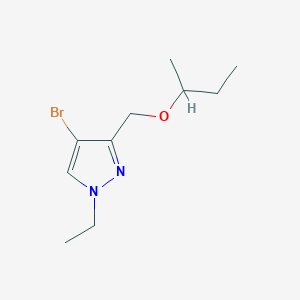
![N-(benzo[d][1,3]dioxol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide](/img/structure/B2366236.png)

